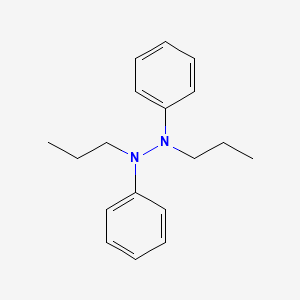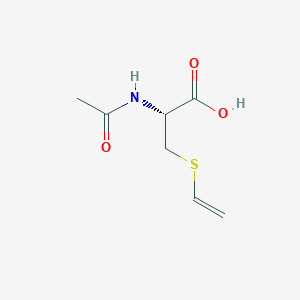
2-Ethenylcyclohexa-1,3-diene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Ethenylcyclohexa-1,3-diene is an organic compound with the molecular formula C8H10. It is a conjugated diene, meaning it contains two double bonds separated by a single bond. This structure imparts unique chemical properties to the compound, making it a subject of interest in various fields of scientific research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions: 2-Ethenylcyclohexa-1,3-diene can be synthesized through several methods. One common approach involves the elimination reactions of dihalides. For instance, dihalides can be converted into conjugated dienes by two successive elimination reactions using a strong, sterically hindered base to prevent competing substitution reactions . Another method involves the elimination reactions on allylic halides .
Industrial Production Methods: Industrial production of conjugated dienes like this compound often involves the catalytic dehydrogenation of cyclohexane derivatives. This process typically requires high temperatures and the presence of a suitable catalyst to facilitate the removal of hydrogen atoms and the formation of double bonds .
化学反応の分析
Types of Reactions: 2-Ethenylcyclohexa-1,3-diene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form epoxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the double bonds into single bonds, forming cyclohexane derivatives.
Substitution: Electrophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Hydrogenation reactions using catalysts like palladium on carbon (Pd/C) are typical.
Substitution: Halogenation reactions using reagents like bromine (Br2) or chlorine (Cl2) are common.
Major Products Formed:
Oxidation: Epoxides and diols.
Reduction: Cyclohexane derivatives.
Substitution: Halogenated cyclohexadienes.
科学的研究の応用
2-Ethenylcyclohexa-1,3-diene has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in the synthesis of pharmaceuticals.
Industry: It is used in the production of polymers and other materials due to its reactive double bonds
作用機序
The mechanism of action of 2-Ethenylcyclohexa-1,3-diene involves its ability to participate in various chemical reactions due to its conjugated diene structure. The compound can undergo cycloaddition reactions, such as the Diels-Alder reaction, where it reacts with a dienophile to form a six-membered ring . This reaction is facilitated by the alignment of the π-electrons in the conjugated system, allowing for the formation of new chemical bonds.
類似化合物との比較
1,3-Butadiene: Another conjugated diene with two double bonds separated by a single bond.
1,4-Pentadiene: An isolated diene with two double bonds separated by more than one single bond.
Cyclohexa-1,4-diene: An isomer of 2-Ethenylcyclohexa-1,3-diene with a different arrangement of double bonds.
Uniqueness: this compound is unique due to its specific conjugated diene structure, which imparts distinct chemical reactivity and stability. Its ability to participate in cycloaddition reactions and form stable intermediates makes it a valuable compound in synthetic organic chemistry .
特性
CAS番号 |
62939-61-1 |
|---|---|
分子式 |
C8H10 |
分子量 |
106.16 g/mol |
IUPAC名 |
2-ethenylcyclohexa-1,3-diene |
InChI |
InChI=1S/C8H10/c1-2-8-6-4-3-5-7-8/h2,4,6-7H,1,3,5H2 |
InChIキー |
OZTKINGBFVDAQR-UHFFFAOYSA-N |
正規SMILES |
C=CC1=CCCC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


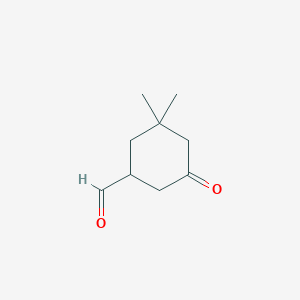
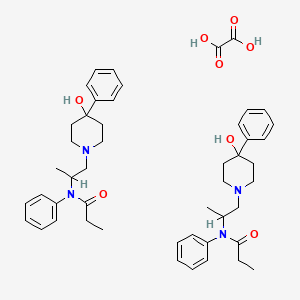

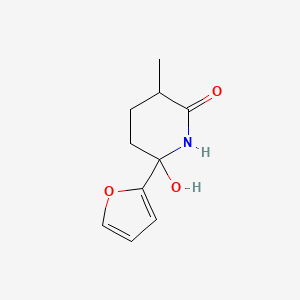
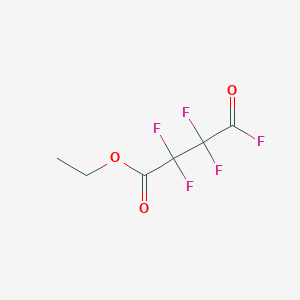
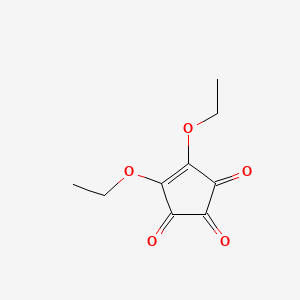
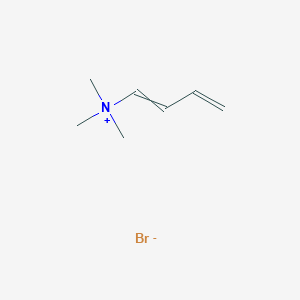

![2-{2-Ethoxy-4-[ethyl(4-methylphenyl)amino]benzoyl}benzoic acid](/img/structure/B14498280.png)
![[(Propan-2-yl)amino]propanedial](/img/structure/B14498285.png)
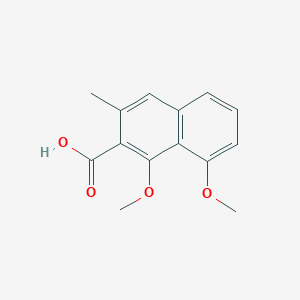
![N,N-Dimethyl-4-[(trimethylsilyl)sulfanyl]aniline](/img/structure/B14498293.png)
